![molecular formula C7H13ClO B1525601 3-(Chloromethyl)cyclohexan-1-ol CAS No. 99419-63-3](/img/structure/B1525601.png)
3-(Chloromethyl)cyclohexan-1-ol
Overview
Description
3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the CAS Number: 99419-63-3 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-(Chloromethyl)cyclohexan-1-ol is C7H13ClO . It has a molecular weight of 148.63 .Physical And Chemical Properties Analysis
3-(Chloromethyl)cyclohexan-1-ol is a liquid at room temperature .Scientific Research Applications
Medicine: Synthesis of Therapeutic Agents
3-(Chloromethyl)cyclohexan-1-ol serves as a precursor in the synthesis of various therapeutic agents. Its structure is pivotal in the formation of compounds that exhibit biological activity, potentially leading to the development of new medications. For instance, its derivatives may be explored for their efficacy in treating conditions such as inflammation or chronic pain .
Agriculture: Pesticide Development
In agriculture, 3-(Chloromethyl)cyclohexan-1-ol can be utilized to create intermediates for pesticides. The chloromethyl group in its structure can act as an alkylating agent, which is useful in the synthesis of compounds that target specific pests without harming crops or the environment .
Materials Science: Polymer Synthesis
This compound finds applications in materials science, particularly in the synthesis of polymers. Its cyclohexanol moiety can be incorporated into polymer chains to alter their properties, such as increasing flexibility or enhancing thermal stability, which is beneficial for creating specialized materials .
Environmental Science: Pollutant Degradation
Researchers in environmental science may investigate the use of 3-(Chloromethyl)cyclohexan-1-ol in the degradation of pollutants. Its chemical structure could be modified to break down toxic substances in the environment, aiding in bioremediation efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound’s reactivity makes it a candidate for studying enzyme inhibition. By interacting with specific amino acid residues in enzymes, it can help in understanding the mechanisms of enzyme action and inhibition, which is crucial for drug design .
Pharmacology: Drug Delivery Systems
The hydroxyl group in 3-(Chloromethyl)cyclohexan-1-ol can be exploited to create prodrugs or to enhance the solubility of pharmaceutical compounds. This can improve drug delivery systems, ensuring that medications are more effectively absorbed by the body .
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be used to optimize synthesis processes. Its reactivity can be harnessed to develop more efficient pathways for chemical reactions, reducing waste and improving yields in industrial settings .
Analytical Chemistry: Chromatography Standards
Finally, 3-(Chloromethyl)cyclohexan-1-ol can be used as a standard in chromatographic analyses. Its unique chemical signature allows it to serve as a reference point for identifying other compounds in complex mixtures, which is essential for quality control in various industries .
Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXMNAOXSVAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)cyclohexan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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